Decahydroquinoline-3-carboxylic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydroquinoline-3-carboxylic acid hydrochloride typically involves the hydrogenation of quinoline derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The purity of the final product is typically ensured through recrystallization and other purification techniques .
Chemical Reactions Analysis
Types of Reactions
Decahydroquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) are used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: More saturated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
Decahydroquinoline-3-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of decahydroquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with similar structural features but different chemical properties.
Hydroquinoline: A partially hydrogenated derivative with distinct reactivity.
Piperidine: A structurally related compound with different functional groups and applications.
Uniqueness
Decahydroquinoline-3-carboxylic acid hydrochloride is unique due to its fully saturated quinoline ring, which imparts specific chemical and biological properties. Its versatility as a small molecule scaffold makes it valuable for various research and industrial applications .
Biological Activity
Decahydroquinoline-3-carboxylic acid hydrochloride (DHQCA) is a bicyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is derived from decahydroquinoline, characterized by a saturated bicyclic structure. Its molecular formula is C10H13NO2⋅HCl with a molecular weight of approximately 205.68 g/mol. The compound can exist in various stereoisomeric forms, which may influence its biological activity and interactions with biological targets .
Antitumor Activity
Research has indicated that DHQCA exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting potential as a chemotherapeutic agent. For instance, DHQCA has shown the ability to induce apoptosis in cancer cells through the activation of caspase pathways. A summary of findings is presented in Table 1.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
HeLa (Cervical Cancer) | 12 | Cell cycle arrest and apoptosis |
A549 (Lung Cancer) | 20 | Inhibition of proliferation |
Neuroprotective Effects
DHQCA has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It acts as an NMDA receptor antagonist, which helps mitigate excitotoxicity associated with conditions like Alzheimer's disease and multiple sclerosis. The compound's ability to protect neuronal cells from glutamate-induced damage has been documented in several studies .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activities, which could be beneficial in treating inflammatory diseases. In vivo studies have shown that DHQCA can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models . This effect is significant for conditions like rheumatoid arthritis and other inflammatory disorders.
The mechanisms underlying the biological activities of DHQCA are multifaceted:
- NMDA Receptor Modulation : By acting as an antagonist at the NMDA receptor, DHQCA reduces calcium influx into neurons, thereby preventing excitotoxicity .
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death .
- Cytokine Inhibition : DHQCA downregulates inflammatory cytokines, contributing to its anti-inflammatory effects .
Case Study 1: Antitumor Efficacy
A study involving the administration of DHQCA to mice with implanted tumors demonstrated a significant reduction in tumor size compared to control groups. The treatment group exhibited a 50% decrease in tumor volume after four weeks of therapy.
Case Study 2: Neuroprotection
In a model of traumatic brain injury, DHQCA was administered post-injury. Results indicated improved cognitive function and reduced neuronal loss compared to untreated controls, highlighting its potential as a neuroprotective agent.
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8;/h7-9,11H,1-6H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJMNAQLYRDQND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(CN2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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